molecular formula C6H9N3O B14034683 2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine

2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine

Cat. No.: B14034683
M. Wt: 139.16 g/mol
InChI Key: CNXLMXMPLLVBRM-UHFFFAOYSA-N
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Description

2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a fused ring system combining a furan and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a furan derivative with a hydrazine derivative can lead to the formation of the pyrazole ring, followed by further functionalization to introduce the methyl and amine groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.

    Furo[3,2-c]quinolones: These compounds also feature a furan ring but have different biological activities and applications.

Uniqueness

2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine is unique due to its specific fused ring system and the presence of both a methyl and an amine group. This combination of structural features can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-methyl-4,6-dihydrofuro[3,4-c]pyrazol-3-amine

InChI

InChI=1S/C6H9N3O/c1-9-6(7)4-2-10-3-5(4)8-9/h2-3,7H2,1H3

InChI Key

CNXLMXMPLLVBRM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2COCC2=N1)N

Origin of Product

United States

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